Mandelic acid, alpha-cyclopentyl-, (1-methyl-1,2,5,6-tetrahydro-4-pyridyl)methyl ester, hydrochloride
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Overview
Description
Mandelic acid, alpha-cyclopentyl-, (1-methyl-1,2,5,6-tetrahydro-4-pyridyl)methyl ester, hydrochloride is a complex organic compound It is derived from mandelic acid, which is an aromatic alpha hydroxy acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of mandelic acid, alpha-cyclopentyl-, (1-methyl-1,2,5,6-tetrahydro-4-pyridyl)methyl ester, hydrochloride typically involves the esterification of mandelic acid derivatives. The process often includes the use of specific catalysts and solvents to facilitate the reaction. For instance, the esterification can be carried out using an acid catalyst like sulfuric acid or p-toluenesulfonic acid in the presence of an alcohol.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of mandelic acid, alpha-cyclopentyl-, (1-methyl-1,2,5,6-tetrahydro-4-pyridyl)methyl ester, hydrochloride involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Mandelic acid: An aromatic alpha hydroxy acid with similar structural features.
Phenylglycolic acid: Another alpha hydroxy acid with comparable properties.
Vanillylmandelic acid: A related compound with distinct functional groups.
Uniqueness
Mandelic acid, alpha-cyclopentyl-, (1-methyl-1,2,5,6-tetrahydro-4-pyridyl)methyl ester, hydrochloride is unique due to its specific ester structure and the presence of the alpha-cyclopentyl and tetrahydro-4-pyridyl groups
Properties
CAS No. |
36174-87-5 |
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Molecular Formula |
C20H28ClNO3 |
Molecular Weight |
365.9 g/mol |
IUPAC Name |
(1-methyl-1,2,3,6-tetrahydropyridin-1-ium-4-yl)methyl 2-cyclopentyl-2-hydroxy-2-phenylacetate;chloride |
InChI |
InChI=1S/C20H27NO3.ClH/c1-21-13-11-16(12-14-21)15-24-19(22)20(23,18-9-5-6-10-18)17-7-3-2-4-8-17;/h2-4,7-8,11,18,23H,5-6,9-10,12-15H2,1H3;1H |
InChI Key |
ISXPAICCRCTWQF-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+]1CCC(=CC1)COC(=O)C(C2CCCC2)(C3=CC=CC=C3)O.[Cl-] |
Origin of Product |
United States |
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